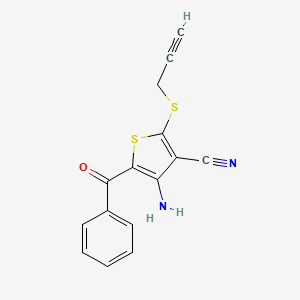

4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is a complex organic compound featuring a thiophene ring substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes nitration, followed by the introduction of the amino group through a reduction process. The benzoyl group is then added via Friedel-Crafts acylation, and the propynylsulfanyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various acylated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: In biological research, it serves as a precursor for the synthesis of potential pharmaceutical agents, especially those targeting enzyme inhibition or receptor modulation.

Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, it is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mecanismo De Acción

The mechanism by which 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propynylsulfanyl group can engage in covalent bonding with nucleophilic sites on proteins, altering their function.

Comparación Con Compuestos Similares

- 4-Amino-5-benzoyl-2-(methylsulfanyl)-3-thiophenecarbonitrile

- 4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile

- 4-Amino-5-benzoyl-2-(propylsulfanyl)-3-thiophenecarbonitrile

Comparison: Compared to its analogs, 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is unique due to the presence of the propynylsulfanyl group, which imparts distinct reactivity and potential for covalent interactions. This makes it particularly valuable in the design of targeted therapeutic agents and advanced materials.

Actividad Biológica

4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C15H13N3OS2

- Molecular Weight : 305.41 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and enzymatic inhibition. Below are key areas of activity:

- Tubulin Polymerization Inhibition

- Anticancer Properties

- Enzyme Inhibition

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its role as a potential chemotherapeutic agent.

Case Study: Enzyme Inhibition

In a separate study focusing on diabetic models, the compound exhibited strong α-glucosidase inhibitory activity with an IC50 value comparable to known inhibitors. This suggests its potential utility in managing postprandial hyperglycemia in diabetic patients.

Propiedades

IUPAC Name |

4-amino-5-benzoyl-2-prop-2-ynylsulfanylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h1,3-7H,8,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTOBXPXYIOGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.